1-(Bromomethyl)-3-ethoxycyclobutane

Übersicht

Beschreibung

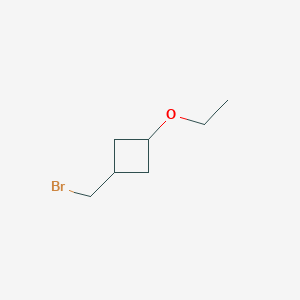

1-(Bromomethyl)-3-ethoxycyclobutane is an organic compound characterized by a cyclobutane ring substituted with a bromomethyl group at the first position and an ethoxy group at the third position

Vorbereitungsmethoden

The synthesis of 1-(Bromomethyl)-3-ethoxycyclobutane can be achieved through several routes. One common method involves the bromination of 3-ethoxycyclobutanemethanol using a brominating agent such as phosphorus tribromide or hydrobromic acid. The reaction typically proceeds under mild conditions, with the brominating agent being added to a solution of 3-ethoxycyclobutanemethanol in an inert solvent like dichloromethane. The mixture is then stirred at room temperature until the reaction is complete.

Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. These reactors allow for precise control over reaction conditions, such as temperature and reagent concentration, which is crucial for scaling up the synthesis process.

Analyse Chemischer Reaktionen

1-(Bromomethyl)-3-ethoxycyclobutane undergoes various chemical reactions, including:

Nucleophilic Substitution Reactions: The bromomethyl group is highly reactive towards nucleophiles, making it a suitable candidate for substitution reactions. Common nucleophiles include hydroxide ions, alkoxide ions, and amines. For example, reacting this compound with sodium ethoxide can yield 1-(Ethoxymethyl)-3-ethoxycyclobutane.

Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes. For instance, treatment with a strong base like potassium tert-butoxide can result in the formation of 3-ethoxycyclobutene.

Oxidation Reactions: The ethoxy group can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Wissenschaftliche Forschungsanwendungen

1-(Bromomethyl)-3-ethoxycyclobutane has several applications in scientific research:

Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules. Its reactivity towards nucleophiles and bases makes it a valuable building block in organic chemistry.

Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly in the synthesis of drug candidates that require a cyclobutane scaffold.

Material Science: It is utilized in the preparation of polymers and other materials with specific properties, such as enhanced thermal stability or unique mechanical characteristics.

Wirkmechanismus

The mechanism of action of 1-(Bromomethyl)-3-ethoxycyclobutane in chemical reactions primarily involves the reactivity of the bromomethyl group. The bromine atom is a good leaving group, which facilitates nucleophilic substitution and elimination reactions. In nucleophilic substitution, the nucleophile attacks the carbon atom bonded to the bromine, displacing the bromine atom and forming a new bond. In elimination reactions, the base abstracts a proton from a carbon atom adjacent to the bromomethyl group, leading to the formation of a double bond and the release of a bromide ion.

Vergleich Mit ähnlichen Verbindungen

1-(Bromomethyl)-3-ethoxycyclobutane can be compared to other bromomethyl-substituted cyclobutanes and ethoxy-substituted cyclobutanes:

1-(Bromomethyl)cyclobutane: Lacks the ethoxy group, making it less versatile in certain synthetic applications.

3-Ethoxycyclobutanemethanol:

1-(Chloromethyl)-3-ethoxycyclobutane: Similar in structure but with a chlorine atom instead of a bromine atom, resulting in different reactivity and reaction conditions.

The unique combination of the bromomethyl and ethoxy groups in this compound provides a distinct set of chemical properties and reactivity patterns, making it a valuable compound in various fields of research and industry.

Biologische Aktivität

The presence of the bromomethyl and ethoxy groups enhances the reactivity of 1-(Bromomethyl)-3-ethoxycyclobutane, particularly in nucleophilic substitution reactions. The bromine atom serves as an excellent leaving group, facilitating interactions with biological nucleophiles, which may lead to pharmacologically relevant derivatives.

Comparison with Related Compounds

| Compound Name | Key Features |

|---|---|

| 1-(Bromomethyl)cyclobutane | Lacks the ethoxy group; less versatile in synthesis |

| 3-Ethoxycyclobutanemethanol | Contains an alcohol instead of a bromomethyl group |

| 1-(Chloromethyl)-3-ethoxycyclobutane | Contains chlorine instead of bromine; different reactivity |

| 3-Bromo-3-ethoxycyclobutane | Similar structure but different substitution pattern |

Biological Activity Insights

While direct studies on this compound are sparse, compounds with similar structures have demonstrated various biological activities:

- Antimicrobial Properties : Related compounds have been shown to exhibit antimicrobial activity against various pathogens. For instance, certain brominated cyclobutanes have been tested for their effectiveness against bacteria and fungi, suggesting that this compound may also possess similar properties.

- Cytotoxicity : Some analogs have demonstrated cytotoxic effects on cancer cell lines. The mechanism often involves the disruption of cellular processes through interactions with key enzymes or cellular targets, potentially leading to apoptosis in malignant cells.

- Enzyme Inhibition : Compounds featuring bromomethyl groups are known to inhibit specific enzymes, such as kinases involved in cell signaling pathways. This inhibition can alter cellular metabolism and growth, indicating a potential therapeutic role for this compound in cancer treatment or other diseases.

Study on Related Compounds

A study investigated the biological activity of various brominated compounds, including those structurally similar to this compound. The findings indicated significant antimicrobial activity against strains like Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the compound and its structure .

Cytotoxicity Assessment

Another research focused on the cytotoxic effects of brominated cyclobutanes on cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). Results showed that certain derivatives inhibited cell proliferation significantly at concentrations as low as 5 µM, highlighting the potential of these compounds as anticancer agents.

The mechanisms through which this compound may exert its biological effects include:

- Nucleophilic Attack : The bromomethyl group can undergo nucleophilic substitution reactions with cellular nucleophiles, leading to modified biomolecules that could alter cellular functions.

- Enzyme Interaction : Similar compounds have been shown to bind to active sites of enzymes, inhibiting their function and thereby affecting metabolic pathways crucial for cell survival and proliferation.

Eigenschaften

IUPAC Name |

1-(bromomethyl)-3-ethoxycyclobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13BrO/c1-2-9-7-3-6(4-7)5-8/h6-7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNVLJDYHZZEPOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CC(C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.